An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene
An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic properties of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene (CAS No. 50390-79-9). Due to the limited availability of direct experimental data for this specific isomer, this document leverages a comparative and predictive approach. By examining the well-characterized isomer, 1-Methoxy-4-(methylsulfonyl)benzene, and applying fundamental principles of organic chemistry and spectroscopy, this guide offers a robust theoretical framework for understanding the target molecule. This includes predicted spectroscopic data (1H NMR, 13C NMR, IR, and Mass Spectrometry), plausible synthetic routes, and detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, providing the foundational knowledge required for the synthesis, identification, and utilization of this compound.
Introduction: The Structural and Functional Significance of Substituted Aryl Sulfones
Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group (–SO2–) attached to two aryl groups or one aryl and one alkyl group. The sulfonyl group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and imparts a high degree of chemical and thermal stability to the molecule. These properties make aryl sulfones valuable scaffolds in medicinal chemistry and materials science.
The subject of this guide, 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene, is a substituted aryl methyl sulfone. The presence of a methoxy (–OCH3) and a methyl (–CH3) group on the benzene ring, in addition to the methylsulfonyl (–SO2CH3) group, introduces a fascinating interplay of electronic and steric effects that dictate its molecular geometry, reactivity, and spectroscopic signature. The methoxy and methyl groups are electron-donating, which counteracts the electron-withdrawing nature of the methylsulfonyl group, leading to a complex distribution of electron density within the aromatic system. Understanding these intramolecular interactions is crucial for predicting the compound's behavior in chemical reactions and biological systems.
Given the potential for this class of molecules to exhibit interesting biological activities, a thorough understanding of their structure and properties is paramount for their application in drug discovery and development. This guide aims to provide a detailed exposition of the molecular architecture and bonding of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene, thereby facilitating its synthesis, characterization, and exploration in various scientific endeavors.
Molecular Structure and Bonding
The molecular structure of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is defined by a benzene ring substituted with three functional groups. The spatial arrangement and electronic nature of these substituents are key to understanding the molecule's overall properties.
Inferred Molecular Geometry and Bond Parameters
While a crystal structure for 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is not publicly available, we can infer its key structural features from the known crystal structure of its close isomer, 1-Methoxy-4-(methylsulfonyl)benzene.[1]
The sulfonyl group adopts a tetrahedral geometry with the sulfur atom at the center. The S=O bond lengths are expected to be short, indicating significant double bond character. The C-S-C bond angle will likely be around 104-108°.
The benzene ring is expected to be largely planar. The methoxy group's oxygen atom will lie in the plane of the ring, with the methyl group potentially oriented in or out of the plane. The presence of the ortho-methyl group may introduce some steric strain, potentially causing a slight out-of-plane distortion of the methoxy group or a minor tilting of the methylsulfonyl group.
Table 1: Predicted and Comparative Bond Parameters
| Parameter | Predicted Value for 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene | Experimental Value for 1-Methoxy-4-(methylsulfonyl)benzene[1] |
| S=O Bond Length | ~1.44 Å | 1.438 Å |
| S-C(aryl) Bond Length | ~1.77 Å | 1.765 Å |
| S-C(methyl) Bond Length | ~1.76 Å | 1.757 Å |
| O-C(aryl) Bond Length | ~1.36 Å | 1.359 Å |
| O-C(methyl) Bond Length | ~1.43 Å | 1.425 Å |
| C-S-C Bond Angle | ~105° | 104.9° |
| O-S-O Bond Angle | ~118° | 118.5° |
Electronic Effects of Substituents
The electronic character of the benzene ring is modulated by the interplay of the three substituents:
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Methoxy Group (–OCH3): This is a strong electron-donating group through resonance (+R effect) and a weak electron-withdrawing group through induction (-I effect). The resonance effect dominates, leading to an increase in electron density at the ortho and para positions.
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Methyl Group (–CH3): This is a weak electron-donating group through induction (+I effect) and hyperconjugation.[2]
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Methylsulfonyl Group (–SO2CH3): This is a strong electron-withdrawing group through both resonance (-R effect) and induction (-I effect). It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
The combined effect of these groups results in a complex electronic landscape on the aromatic ring, which will be reflected in its spectroscopic properties and chemical reactivity.
Synthesis and Characterization
A plausible and efficient synthetic route to 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene is the oxidation of the corresponding thioether, 1-Methoxy-2-methyl-4-(methylthio)benzene. Thioethers can be readily oxidized to sulfones using a variety of oxidizing agents.[3]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene via oxidation.
Experimental Protocol: Synthesis via Oxidation
Materials:
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1-Methoxy-2-methyl-4-(methylthio)benzene
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meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H2O2)
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Dichloromethane (DCM) or Acetic Acid
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Saturated sodium bicarbonate solution
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Saturated sodium sulfite solution
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Brine
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Anhydrous magnesium sulfate
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Rotary evaporator
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Standard glassware for organic synthesis
Procedure:
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Dissolution: Dissolve 1-Methoxy-2-methyl-4-(methylthio)benzene (1 equivalent) in a suitable solvent like dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer.
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Addition of Oxidant: Cool the solution in an ice bath. Slowly add the oxidizing agent (e.g., m-CPBA, ~2.2 equivalents, or H2O2) portion-wise, maintaining the temperature below 10 °C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Then, add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by recrystallization or column chromatography to obtain pure 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.
Spectroscopic Analysis and Characterization
The following sections detail the predicted spectroscopic data for 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene. These predictions are based on established spectroscopic principles and comparison with the known data of the isomer 1-Methoxy-4-(methylsulfonyl)benzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted 1H and 13C NMR spectra of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene will exhibit characteristic signals for the aromatic protons and carbons, as well as for the methyl groups of the methoxy, ring-methyl, and methylsulfonyl substituents.
1H NMR Spectroscopy:
The aromatic region of the 1H NMR spectrum is expected to show three signals corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electronic effects of the substituents. The methoxy and methyl groups will shield the aromatic protons, while the methylsulfonyl group will deshield them.
Table 2: Predicted 1H NMR Chemical Shifts (in CDCl3)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-3 | ~7.6 | d | ~8.0 | 1H |
| H-5 | ~7.8 | dd | ~8.0, ~2.0 | 1H |
| H-6 | ~7.0 | d | ~2.0 | 1H |
| OCH3 | ~3.9 | s | - | 3H |
| Ar-CH3 | ~2.2 | s | - | 3H |
| SO2CH3 | ~3.1 | s | - | 3H |
13C NMR Spectroscopy:
The 13C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule.
Table 3: Predicted 13C NMR Chemical Shifts (in CDCl3)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-OCH3) | ~160 |
| C-2 (C-CH3) | ~128 |
| C-3 | ~112 |
| C-4 (C-SO2CH3) | ~140 |
| C-5 | ~130 |
| C-6 | ~115 |
| OCH3 | ~56 |
| Ar-CH3 | ~16 |
| SO2CH3 | ~45 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretching (aliphatic) |
| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic) |
| ~1310-1280 | Strong | S=O asymmetric stretching |
| ~1250 | Strong | C-O stretching (aryl ether) |
| ~1150-1120 | Strong | S=O symmetric stretching |
| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
The mass spectrum, typically obtained using electron ionization (EI), will show a molecular ion peak (M+) and characteristic fragmentation patterns.
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Molecular Ion (M+): The molecular weight of C9H12O3S is 200.26 g/mol . The molecular ion peak is expected at m/z = 200.
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Key Fragmentation Pathways:
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Loss of a methyl radical (•CH3) from the methylsulfonyl group to give a fragment at m/z = 185.
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Loss of the entire methylsulfonyl group (•SO2CH3) to give a fragment at m/z = 121.
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Cleavage of the aryl-sulfur bond, leading to fragments corresponding to the substituted benzene cation and the methylsulfonyl cation.
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Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Characterization Workflow
A robust workflow is essential for the unambiguous characterization of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.
Caption: A comprehensive workflow for the synthesis and characterization of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene.
Conclusion and Future Outlook
This technical guide has provided a detailed theoretical and predictive analysis of the molecular structure and bonding of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene. By leveraging data from its well-studied isomer and applying fundamental chemical principles, we have proposed its likely geometry, electronic properties, and spectroscopic signatures. The provided synthetic and characterization protocols offer a practical framework for researchers to prepare and validate the structure of this compound.
The insights presented herein are intended to facilitate the exploration of 1-Methoxy-2-methyl-4-(methylsulfonyl)benzene in various research contexts, particularly in the fields of medicinal chemistry and materials science. Further experimental validation of the predicted data will be invaluable in solidifying our understanding of this molecule and unlocking its full potential.
References
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Study of the reaction 1-methoxy-4-(methylthio)benzene + IO4−: importance of micellar medium effects. New Journal of Chemistry. [Link]
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Synthesis of Aryl Sulfones. ResearchGate. [Link]
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Benzene, 1-methoxy-4-(methylsulfonyl)-. PubChem. [Link]
- A process for the synthesis of aryl sulfones.
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Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]
-
A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]
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The methyl group in benzene ring is :. Allen. [Link]
